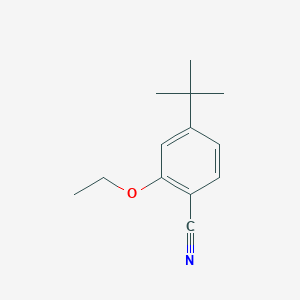

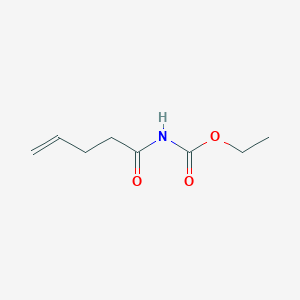

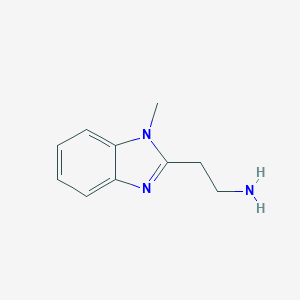

![molecular formula C7H8N4 B063721 1-Metil-1H-imidazo[4,5-b]piridin-2-amina CAS No. 178885-60-4](/img/structure/B63721.png)

1-Metil-1H-imidazo[4,5-b]piridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic organic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as MIPA and has a molecular formula of C9H9N3. MIPA is a derivative of imidazo[4,5-b]pyridine and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Potencial terapéutico

Los compuestos que contienen imidazol, como la 1-Metil-1H-imidazo[4,5-b]piridin-2-amina, tienen una amplia gama de propiedades químicas y biológicas. Se han convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .

Mutágeno relacionado con los alimentos

La 1-Metil-6-fenil-1H-imidazo[4,5-b]piridin-2-amina es un mutágeno relacionado con los alimentos, que se reporta como la amina heterocíclica más abundante que se encuentra en la carne y el pescado cocinados .

Inductor de daño al ADN

En células de roedores in vitro, indujo daño al ADN, mutación genética y anomalías cromosómicas. Indujo daño al ADN y mutación en bacterias .

Dispositivos optoelectrónicos

Los compuestos que contienen imidazol han mostrado innovaciones prometedoras en diferentes aplicaciones tecnológicas, como dispositivos optoelectrónicos .

Sensores

Estos compuestos también se han utilizado en el desarrollo de sensores .

Fármacos anticancerígenos

Los compuestos que contienen imidazol se han utilizado en el desarrollo de fármacos anticancerígenos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

Análisis Bioquímico

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a melting point of 284-286°C .

Propiedades

IUPAC Name |

1-methylimidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQKHZOGAWOVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

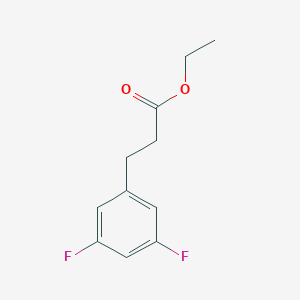

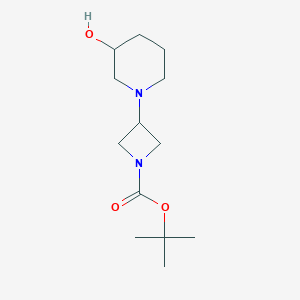

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)